5-Fluoro PB-22 5-hydroxyisoquinoline isomer

Forensic toxicology Synthetic cannabinoid analysis Gas chromatography

Isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-16-3), also referred to as 5-fluoro PB-22 5-hydroxyisoquinoline isomer or 5IQ isomer, is a synthetic cannabinoid analog belonging to the 1-(5-fluoropentyl)-1H-indole-3-carboxylate ester class. It features an isoquinoline moiety esterified at the indole 3-carboxylate position, with a 5-fluoropentyl chain at the indole nitrogen, yielding a molecular formula of C23H21FN2O2 and monoisotopic mass of 376.1587 Da.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
CAS No. 2365471-16-3
Cat. No. B12351420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 5-hydroxyisoquinoline isomer
CAS2365471-16-3
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-21(19)26)23(27)28-22-10-6-7-17-15-25-13-11-18(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2
InChIKeyVDXHSBSNZLWZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-16-3): Synthetic Cannabinoid Reference Standard for Forensic & Analytical Laboratories


Isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-16-3), also referred to as 5-fluoro PB-22 5-hydroxyisoquinoline isomer or 5IQ isomer, is a synthetic cannabinoid analog belonging to the 1-(5-fluoropentyl)-1H-indole-3-carboxylate ester class [1]. It features an isoquinoline moiety esterified at the indole 3-carboxylate position, with a 5-fluoropentyl chain at the indole nitrogen, yielding a molecular formula of C23H21FN2O2 and monoisotopic mass of 376.1587 Da [2]. The compound is primarily utilized as an analytical reference standard for forensic identification and differentiation of regioisomeric synthetic cannabinoids in seized materials, as well as for research into cannabinoid receptor pharmacology [3].

Standard Type Isomer-specific forensic reference standard for regioisomer differentiation
Method Compatibility LC-MS/MS primary; GC with orthogonal LC confirmation required
Primary Use Context Seized material identification and chromatographic method validation

Why isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate Cannot Be Replaced by Other 5F-PB-22 Isomers in Forensic Analysis


The forensic and analytical differentiation of synthetic cannabinoid regioisomers presents a critical challenge due to their nearly identical mass spectral and chromatographic behaviors under routine GC-MS analysis [1]. Isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (the 5IQ isomer) exhibits an EI mass spectrum that is superimposable with 5F-PB-22 and the nine other quinolinyl/isoquinolinyl isomers, rendering single‑quadrupole GC‑MS incapable of distinguishing these substances [2]. Moreover, GC retention times of several isomers, including the 5Q and 4Q isomers, overlap so closely with the parent compound that they co‑elute under standard conditions [3]. Generic substitution of one isomer for another without verified differentiation via LC‑MS/MS and retention time matching would lead to misidentification of seized drug samples, compromising legal defensibility and accurate toxicological reporting. Consequently, procurement of the authentic, isomer‑specific reference standard is mandatory for unequivocal identification and quantitation in forensic casework [4].

Attribute
5IQ Isomer (Target)
Other 5F-PB-22 Isomers
EI-MS Identification
Requires orthogonal LC-MS/MS confirmation
Superimposable spectra; may not be distinguishable by GC-MS alone
GC Retention Behavior
Distinct elution; LC confirmation recommended
May co-elute with 5F-PB-22 under standard conditions
Forensic Defensibility
Isomer-specific reference supports validated identification
Generic substitution may compromise legal defensibility

isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-16-3): Quantitative Differentiation Data vs. 5F-PB-22 and Regioisomers


GC Retention Time: Distinct Elution Order Among 5F-PB-22 Isomers

The target compound (5IQ isomer) exhibits a gas chromatographic retention time of 31.91 minutes, which is notably later than the parent 5F-PB-22 (31.63 min) and the closely eluting 5Q (31.60 min) and 4Q (31.69 min) isomers [1]. This 0.28-minute difference from 5F-PB-22 and distinct retention within the 31.60–33.45 min range enables chromatographic resolution when combined with LC-MS/MS confirmation, whereas several quinolinyl isomers (e.g., 5Q and 4Q) co‑elute with 5F-PB‑22, precluding their individual identification by GC alone [2].

GC Retention Time
Head-to-head
31.91 min
Supports isomer-specific screening when paired with LC-MS/MS
+0.28 min vs 5F-PB-22; 5Q and 4Q isomers co-elute with parent under GC
Forensic toxicology Synthetic cannabinoid analysis Gas chromatography

LC-MS/MS Collision-Induced Dissociation (CID) Pattern: Unique Relative Ion Intensities for Confirmation

In LC-ESI-MS/MS analysis with collision energies (CE) of 10, 20, 30, and 35 V, the 5IQ isomer (compound 10) displays a characteristic fragmentation pattern from the protonated molecular ion at m/z 377.2. At CE 10 V and 20 V, the product ion at m/z 232 is absent (relative intensity 0%), while the precursor ion at m/z 377 remains at 100%. At CE 30 V, m/z 232 appears at 100% intensity and m/z 377 at 95.0%. At CE 35 V, m/z 232 persists at 100% and m/z 377 declines to 26.6% [1]. This pattern contrasts sharply with 5F-PB-22, which yields m/z 232 at 57.2% (CE 10 V) and 100% (CE 20 V) [2], and with other isoquinolinyl isomers (e.g., 8IQ, 7IQ, 6IQ, 4IQ), each of which exhibits distinct relative intensity profiles at these CEs [3].

LC-MS/MS CID Pattern
Head-to-head
m/z 232 absent at CE 10/20 V for 5IQ; 57–100% for 5F-PB-22
Enables unambiguous forensic confirmation of 5IQ isomer identity
Distinct relative intensity profiles across CE 10–35 V; precursor m/z 377 retained at CE 30 V
Liquid chromatography-tandem mass spectrometry Regioisomer differentiation Forensic chemistry

Failure of EI-MS for Isomer Differentiation: Necessity of Isomer-Specific Reference Material

All eleven quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates, including the 5IQ isomer, produce superimposable electron ionization (EI) mass spectra with identical base peaks at m/z 144 and molecular ion peaks at m/z 376 [1]. Even GC-MS-MS product ion spectra of m/z 376 and m/z 144 are identical across the isomer series, as the carboxy ester linkage suppresses formation of moiety-specific fragment ions [2]. Consequently, routine GC-MS screening—the standard for many forensic laboratories—cannot differentiate the 5IQ isomer from 5F-PB-22 or any other isomer in this class [3]. This analytical blind spot mandates the use of a certified, isomer-pure reference standard (such as CAS 2365471-16-3) in combination with LC-MS/MS or orthogonal separation techniques to avoid false-positive identifications [4].

EI-MS Limitation
Class-level
All 11 isomers produce superimposable EI mass spectra
Isomer-specific reference standard required for validated identification
Base peak m/z 144; molecular ion m/z 376 identical across isomer series
Electron ionization mass spectrometry Forensic drug analysis Regioisomer identification

LC Retention Time: Complete Resolution from 5F-PB-22 and Quinolinyl Isomers

Under reversed-phase LC conditions using an ODS column, the 5IQ isomer is completely resolved from 5F-PB-22 and all quinolinyl isomers (compounds 2–6) [1]. While the publication does not provide absolute LC retention times in minutes, it explicitly states that LC achieved successful separation of 5F-PB-22 from all ten isomers, including the 5IQ isomer, which was not possible by GC due to co‑elution of several quinolinyl isomers [2]. The elution order observed in the LC system differs from the GC elution order, providing orthogonal confirmation of isomer identity when both techniques are employed [3]. This LC resolution is critical for laboratories implementing LC-MS/MS workflows for isomer‑specific identification.

LC Resolution
Head-to-head
Complete resolution from 5F-PB-22 and all quinolinyl isomers
Supports robust isomer-specific LC-MS/MS method validation
ODS column; 0.1% formic acid water/acetonitrile gradient; orthogonal to GC elution order
Liquid chromatography Regioisomer separation Forensic analytical method

Predicted Physicochemical Properties: Lipophilicity and Chromatographic Behavior

Predicted physicochemical parameters for isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate include an ACD/LogP of 5.00 and an ACD/LogD of 4.61 at pH 7.4 [1]. The isoquinolinyl substitution pattern influences the overall lipophilicity and may contribute to differences in reversed-phase chromatographic retention compared to the parent 5F-PB-22 (quinolin-8-yl isomer) and other regioisomers [2]. While experimental LogP values for the full isomer set are not reported, the structural basis for differential retention in both GC and LC systems is supported by conformational analysis showing that the 5IQ isomer adopts a more compact geometry than extended isomers such as the 8IQ and 7IQ isomers, correlating with its observed GC retention time [3].

Predicted Lipophilicity
Data to verify
ACD/LogP 5.00; LogD 4.61 (pH 7.4)
Supports distinct physicochemical identity for method development
Predicted values; experimental LogP data for full isomer set not reported
Computational chemistry LogP ADME properties

isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (CAS 2365471-16-3): Primary Use Cases for Forensic, Analytical, and Research Procurement


Forensic Confirmation of Seized Drug Exhibits Containing 5F-PB-22 Isomers

Forensic toxicology and controlled substance laboratories must differentiate between the 5IQ isomer and the parent 5F-PB-22 due to differing legal scheduling and potential toxicological profiles. This reference standard enables validation of LC-MS/MS methods that exploit the compound's unique CID relative intensity pattern (absent m/z 232 at CE 10/20 V, 100% m/z 232 at CE 30 V) and distinct GC retention time (31.91 min) for unequivocal identification of the 5-hydroxyisoquinoline isomer in case samples [1].

Development and Validation of Isomer-Specific Chromatographic Methods

Analytical chemists developing GC-MS, LC-UV, or LC-MS/MS methods for synthetic cannabinoid screening require authentic isomer standards to establish retention time libraries and optimize separation conditions. The 5IQ isomer's complete LC resolution from 5F-PB-22 and its distinct GC retention time provide essential benchmarks for method validation, ensuring that co‑eluting isomers are not misidentified [2].

Cannabinoid Receptor Pharmacology Research (In Vitro)

Although specific CB1/CB2 affinity data for the 5IQ isomer are not yet published, the compound serves as a structurally defined probe for investigating structure-activity relationships of isoquinolinyl-substituted indole-3-carboxylates. Researchers may use this standard to compare functional activity (e.g., cAMP inhibition, β-arrestin recruitment) against 5F-PB-22 and other isomers, contributing to the understanding of how positional isomerism affects cannabinoid receptor agonism [3].

Reference Standard for Mass Spectral Library Expansion

Forensic databases such as NIST, SWGDRUG, and mzCloud benefit from the inclusion of authenticated, isomer-pure mass spectra. The 5IQ isomer's EI-MS spectrum (base peak m/z 144, molecular ion m/z 376) and ESI-MS/MS product ion spectra at multiple collision energies can be incorporated into spectral libraries to enhance automated search algorithms and reduce false-negative identifications of emerging synthetic cannabinoid isomers [4].

Application
Selection Property
Validation Focus
Forensic seized-drug confirmation
Isomer-specific CID signature
LC-MS/MS method validation for isomer identification
Chromatographic method development
Distinct GC and LC retention behavior
Retention time library establishment for isomer screening
Cannabinoid receptor pharmacology research
Structurally defined isoquinolinyl probe
Structure-activity relationship studies in vitro
Mass spectral library expansion
Authenticated isomer-pure spectra
Forensic database integration for automated search algorithms
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